ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline under ethanol in the presence of a catalyst like AC-SO3H
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or alkyl chains.
Scientific Research Applications
Ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:
- Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 5-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 1-methyl-4-[(4-methylphenyl)methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-18(23)15-10-20-17-14(11-21-22(17)3)16(15)19-9-13-7-5-12(2)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHNSWVYBIGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)C)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.